2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine
Description
Notably, describes a structurally similar compound, (2-Benzo[1,3]dioxol-5-yl-thiazol-4-yl)methylamine (C₁₁H₁₀N₂O₂S, MW 234.27), which features a thiazole ring instead of oxazole. For this analysis, comparisons will focus on structurally related compounds with benzodioxol and heterocyclic motifs, emphasizing functional group variations and their implications.
Properties
CAS No. |
885273-48-3 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C11H10N2O3/c1-12-10-5-14-11(13-10)7-2-3-8-9(4-7)16-6-15-8/h2-5,12H,6H2,1H3 |
InChI Key |
RPPBCVIGVUCBCB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=COC(=N1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . The reaction conditions often include the use of N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups to the methylamine moiety.
Scientific Research Applications
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspases and the disruption of mitochondrial membrane potential . The compound also affects cell cycle regulation, leading to cell cycle arrest at specific phases.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Physicochemical and Pharmacological Insights
Heterocycle Impact: Thiazole vs. Sulfur’s lower electronegativity may reduce metabolic oxidation susceptibility compared to oxazole . Functional Groups:
- Methylamine (C₄ in thiazole): Increases basicity (pKa ~10.6), enhancing water solubility in protonated form. This contrasts with the ethyl ester derivative (lipophilic, logP ~2.8), which may act as a prodrug .
- Amide vs. Ester : The cyclopropanecarboxamide in introduces rigidity and hydrogen-bonding capacity, favoring target engagement over the methylamine’s primary amine flexibility.
Benzodioxole Contributions :
- The benzodioxol group (electron-rich aromatic system) facilitates π-π stacking with biological targets, as seen in CNS-active compounds (e.g., paroxetine analogs) .
- Substitutions on benzodioxol (e.g., tosyl groups in ) can modulate steric bulk and electronic effects, though such derivatives are absent in the target compound.
Synthetic Accessibility :
- Thiazole derivatives are often synthesized via Hantzsch thiazole synthesis (thioamide + α-halo ketone), while oxazoles require oxazole-specific routes (e.g., Robinson-Gabriel synthesis) .
- Coupling reactions (e.g., EDC/HOBt-mediated amidation in ) are common for introducing substituents like cyclopropanecarboxamide.
Biological Activity
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine (CAS No. 885273-48-3) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
The molecular formula of 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine is C11H10N2O3, with a molecular weight of 218.21 g/mol. The compound features a benzodioxole moiety linked to an oxazole ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS No. | 885273-48-3 |
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-N-methyl-1,3-oxazol-4-amine |
The biological activity of 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine is primarily attributed to its ability to induce apoptosis in cancer cells. This is mediated through the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. The compound's interaction with specific molecular targets makes it a candidate for anticancer therapies .
Biological Activity and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anticancer Properties : Preliminary research indicates that 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine exhibits significant cytotoxic effects against several cancer cell lines. For example, in vitro assays demonstrated an IC50 value in the micromolar range, indicating effective inhibition of cancer cell proliferation .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It shows promise in modulating the activity of certain enzymes involved in cancer metabolism and signaling pathways .
- Comparative Studies : When compared to structurally similar compounds such as (2-(benzo[d][1,3]dioxol-5-yl)oxazol-4-yl)methanol and N-aryl derivatives, 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine demonstrates enhanced biological activity due to its unique structural configuration that allows for better interaction with biological macromolecules .
Case Studies
A notable case study involved the evaluation of this compound's effects on human breast cancer cell lines (MCF-7). The study reported that treatment with varying concentrations of 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (50 µM) over a 48-hour period .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
